(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate
CAS No.: 55757-60-3
Cat. No.: VC21541363
Molecular Formula: C11H10N2O6
Molecular Weight: 260,33*60,05 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 55757-60-3 |
---|---|
Molecular Formula | C11H10N2O6 |
Molecular Weight | 260,33*60,05 g/mole |
IUPAC Name | methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
Standard InChI | InChI=1S/C12H24N2O4/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13/h9H,5-8,13H2,1-4H3,(H,14,16)/t9-/m0/s1 |
Standard InChI Key | JKHVDAUOODACDU-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC |
Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)CCN2C(=O)C=CC2=O |
Chemical Identity and Structure
Nomenclature and Identification
(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate is a protected amino acid derivative that features selective protection of the alpha-amino group with a tert-butoxycarbonyl (Boc) group while maintaining a free epsilon-amino group. The compound is commonly identified by its CAS number 55757-60-3 and is also referred to as BOC-LYS(AC)-OH HCL in industrial contexts . This specific stereochemistry is crucial for its biological activity and application in peptide synthesis.
Structural Characteristics
The compound features the characteristic L-lysine backbone with selective protection patterns. The alpha-amino group is protected by the acid-labile Boc group, while the carboxylic acid function is protected as a methyl ester. The epsilon-amino group remains unprotected, allowing for selective reactions at this position. This selective protection pattern makes it an invaluable building block in peptide chemistry, where orthogonal protection strategies are essential.
Physical and Chemical Properties
Physical Properties
(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate presents as a white to off-white powder in its pure form. The compound has a molecular formula of C₁₃H₂₆N₂O₄·HCl and a molecular weight of 308.81 g/mol . It demonstrates good solubility in water, which facilitates its use in various synthetic procedures. The compound's specific rotation has been measured between +10° and +20°, confirming its optical activity and stereochemical purity .
Chemical Specifications and Quality Parameters
Quality control for this compound is stringent, reflecting its importance in pharmaceutical and research applications. The following table summarizes the standard quality specifications for commercial-grade material:
Parameter | Specification |
---|---|
Assay | ≥ 98% |
Loss on Drying | ≤ 1% |
Specific Rotation | +10° to +20° |
Heavy Metals | ≤ 10 ppm |
Appearance | White to off-white powder |
These specifications ensure the reliability and reproducibility of reactions involving this compound, particularly in regulated pharmaceutical manufacturing processes .
Synthesis Methods
Conventional Synthesis Approaches
Traditional synthesis of this compound has historically involved a multi-step process utilizing copper complexation. This approach requires the formation of stable complexes between bivalent copper ions and the alpha-amino and carboxyl groups of lysine, followed by selective protection of the epsilon-amino group. After decomplexation, the alpha-amino group is protected with Boc anhydride, followed by esterification of the carboxyl group . While effective, this method generates substantial copper-containing waste, raising environmental concerns.
Improved Selective Protection Method
Recent advances have led to more efficient synthesis routes. A notable improvement is a method that exploits the difference in ionization constants between the two amino groups of lysine (pKa values of 9.0 and 10.5 for the alpha and epsilon amino groups, respectively) . By employing a carefully controlled buffer system of sodium carbonate and sodium bicarbonate (with concentrations of 0.01-0.03 mol/L and 0.7-0.9 mol/L, respectively), selective deprotonation of the alpha-amino group can be achieved . This allows for specific reaction with Boc anhydride, significantly streamlining the synthesis process.
The reaction is typically conducted at temperatures between 15-25°C, with a molar ratio of Boc anhydride to lysine methyl ester hydrochloride of 1.0-1.1:1 . This optimized approach substantially improves reaction efficiency while eliminating the generation of copper-containing waste.
Applications in Research and Industry
Peptide Synthesis Applications
(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate serves as a fundamental building block in peptide synthesis. Its high purity and stability make it particularly suitable for the production of complex peptides where stereochemical integrity is crucial . The selective protection pattern allows for controlled sequential coupling reactions, enabling the synthesis of peptides with defined sequences and three-dimensional structures.
Pharmaceutical Research and Development
In pharmaceutical development, this compound plays a vital role in the creation of peptide-based drugs. It serves as a key intermediate in the synthesis of compounds like Boc-lysinated betulonic acid, which has shown significant inhibitory effects against human prostate cancer cells, including LNCaP, PC-3, and DU-145 cell lines . Such applications highlight the compound's importance in developing targeted therapeutics for cancer treatment.
Bioconjugation and Protein Modification
Beyond basic peptide synthesis, (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate is utilized in bioconjugation processes. Researchers employ this compound to attach biomolecules to therapeutic agents, enhancing their efficacy and specificity . Additionally, it serves in protein modification protocols to improve stability and functionality, making it an essential reagent in biochemistry and molecular biology research .
Market Analysis and Future Prospects
Current Market Trends
The market for (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate is experiencing steady growth, primarily driven by increasing demand in the pharmaceutical sector. The rise of peptide-based therapeutics and personalized medicine has created substantial demand for high-quality intermediates of this nature . As research in peptide synthesis technologies advances, the compound's market is expected to expand correspondingly.
Growth Projections and Driving Forces
Several factors contribute to the projected growth in demand for this compound:
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Increasing research focus on peptide-based drugs
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Advancements in peptide synthesis technologies
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Growing applications in cancer therapy research
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Expanding use in bioconjugation technologies
These drivers suggest continued market expansion for (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate in the coming years, particularly in research-intensive pharmaceutical development .
Related Compounds and Derivatives
Doubly Protected Derivatives
A closely related compound is Bis-N,n'-boc-L-lysine methyl ester (CAS: 11078906), which features Boc protection on both the alpha and epsilon amino groups . This derivative, with the molecular formula C₁₇H₃₂N₂O₆ and molecular weight of 360.4 g/mol, is used in situations where complete protection of all reactive amino groups is required. Alternative nomenclature for this compound includes Methyl (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate .
Alternatively Protected Variants
Other important variants include N⁰-Z-N⁶-Boc-L-lysine methyl ester, which employs a benzyloxycarbonyl (Z) protecting group on the alpha-amino position while maintaining Boc protection at the epsilon position . This orthogonally protected derivative allows for even more selective chemical manipulations, as the two protecting groups can be removed under different conditions, enabling precise control over reaction sequences.
Analytical Methods and Characterization
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for characterizing (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate . The distinctive signals from the Boc group (typically appearing around 1.4 ppm), methyl ester (approximately 3.7 ppm), and alpha-hydrogen (approximately 4.3 ppm) provide clear identification markers. Additional techniques such as infrared spectroscopy can confirm the presence of characteristic carbonyl stretching frequencies from the ester and carbamate groups.
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